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Compound of Interest

Compound Name: Pentyl valerate

Cat. No.: B1667271 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR) and infrared (IR) spectroscopic data for pentyl valerate (also known as pentyl

pentanoate). The information is presented in a structured format to facilitate its use in research,

quality control, and drug development applications. This document includes detailed spectral

data, experimental protocols for data acquisition, and a visual representation of the molecular

structure and its key spectroscopic features.

Introduction
Pentyl valerate (C10H20O2) is an ester known for its characteristic fruity aroma.[1] Beyond its

use in the flavor and fragrance industry, the analysis of its spectroscopic signature is crucial for

its identification, purity assessment, and the study of its chemical properties in various

applications. This guide serves as a centralized resource for the essential ¹H NMR, ¹³C NMR,

and FT-IR data of pentyl valerate.

Spectroscopic Data
The following sections present the quantitative NMR and IR data for pentyl valerate in a clear

and concise tabular format, allowing for easy reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1667271?utm_src=pdf-interest
https://www.benchchem.com/product/b1667271?utm_src=pdf-body
https://www.benchchem.com/product/b1667271?utm_src=pdf-body
https://www.drawellanalytical.com/sample-preparation-for-ftir-analysis-sample-types-and-prepare-methods/
https://www.benchchem.com/product/b1667271?utm_src=pdf-body
https://www.benchchem.com/product/b1667271?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667271?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The ¹H NMR spectrum of pentyl valerate provides detailed information about the hydrogen

environments within the molecule. The chemical shifts (δ) are reported in parts per million

(ppm) relative to a standard reference, splitting patterns describe the multiplicity of the signals

due to spin-spin coupling, and coupling constants (J) in Hertz (Hz) quantify the interaction

between neighboring protons.

Table 1: ¹H NMR Spectroscopic Data for Pentyl Valerate

Protons
(Position)

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H-a ~0.90 Triplet ~7.0 3H

H-b ~1.33 Multiplet - 4H

H-c ~1.60 Multiplet - 2H

H-d ~2.28 Triplet ~7.5 2H

H-e ~0.90 Triplet ~7.0 3H

H-f ~1.33 Multiplet - 4H

H-g ~1.58 Multiplet - 2H

H-h ~4.05 Triplet ~6.7 2H

Note: The exact chemical shifts and coupling constants can vary slightly depending on the

solvent and the spectrometer's magnetic field strength. The data presented here are typical

values.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the different carbon environments in pentyl valerate. The

chemical shifts (δ) are reported in parts per million (ppm).

Table 2: ¹³C NMR Spectroscopic Data for Pentyl Valerate
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Carbon (Position) Chemical Shift (δ, ppm)

C-1 ~173.8

C-2 ~34.2

C-3 ~27.9

C-4 ~22.3

C-5 ~13.8

C-1' ~64.4

C-2' ~28.3

C-3' ~28.2

C-4' ~22.3

C-5' ~13.9

Note: The chemical shifts are referenced to a standard and can show minor variations based

on experimental conditions.

Infrared (IR) Spectroscopy
The FT-IR spectrum of pentyl valerate highlights the characteristic vibrational frequencies of

its functional groups. The table below lists the major absorption bands and their corresponding

assignments.

Table 3: FT-IR Spectroscopic Data for Pentyl Valerate

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~2960, ~2935, ~2870 Strong C-H (alkane) stretching

~1735 Strong C=O (ester) stretching

~1465 Medium C-H (alkane) bending

~1170 Strong C-O (ester) stretching
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Note: The spectrum of a neat liquid sample is typically acquired.

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented in this

guide.

NMR Spectroscopy
3.1.1. Sample Preparation

Sample Quantity: For ¹H NMR, accurately weigh 5-20 mg of pentyl valerate. For ¹³C NMR, a

higher quantity of 20-50 mg is recommended.

Solvent Selection: Use approximately 0.6 mL of a suitable deuterated solvent, such as

chloroform-d (CDCl₃), which is commonly used for nonpolar organic compounds.

Dissolution: Dissolve the sample completely in the deuterated solvent within a clean vial.

Gentle vortexing can aid dissolution.

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure

the liquid level is between 4.0 and 5.0 cm from the bottom of the tube.

Cleaning: Wipe the outside of the NMR tube with a lint-free tissue to remove any

contaminants.

3.1.2. Data Acquisition

Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz) is used for data

acquisition.

Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium

signal of the solvent. The magnetic field homogeneity is then optimized through an

automated or manual shimming process to enhance spectral resolution.

Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or

¹³C) to maximize signal reception.
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Acquisition Parameters: For ¹H NMR, a standard single-pulse experiment is typically

sufficient. For ¹³C NMR, proton decoupling is generally applied to simplify the spectrum. Key

parameters such as the number of scans, spectral width, and relaxation delay are set to

achieve an adequate signal-to-noise ratio.

FT-IR Spectroscopy
3.2.1. Sample Preparation (Neat Liquid)

Plate Selection: Use clean, dry salt plates (e.g., NaCl or KBr) that are transparent to infrared

radiation.

Sample Application: Place one to two drops of neat pentyl valerate onto the center of one

salt plate.

Film Formation: Carefully place the second salt plate on top of the first, allowing the liquid to

spread into a thin, uniform film between the plates. Avoid the formation of air bubbles.

Mounting: Place the sandwiched plates into the sample holder of the FT-IR spectrometer.

3.2.2. Data Acquisition

Background Spectrum: Acquire a background spectrum of the empty sample compartment to

account for atmospheric and instrumental contributions.

Sample Spectrum: Place the sample holder with the prepared salt plates into the

spectrometer and acquire the sample spectrum.

Data Processing: The final spectrum is typically presented in terms of transmittance or

absorbance as a function of wavenumber (cm⁻¹).

Visualizations
The following diagrams provide a visual representation of the pentyl valerate structure and its

key spectroscopic correlations.
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Valerate Moiety

Pentyl Moiety

C1 (C=O)
~173.8 ppm

C2
~34.2 ppm

O

O

C3
~27.9 ppm

H-d
~2.28 ppm (t)

C4
~22.3 ppm

H-c
~1.60 ppm (m)

C5
~13.8 ppm

H-b
~1.33 ppm (m)

H-a
~0.90 ppm (t)

C1'
~64.4 ppm

C2'
~28.3 ppm

H-h
~4.05 ppm (t)

C3'
~28.2 ppm

H-g
~1.58 ppm (m)

C4'
~22.3 ppm

H-f
~1.33 ppm (m)

C5'
~13.9 ppm

H-e
~0.90 ppm (t)
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Caption: Structure of Pentyl Valerate with ¹H and ¹³C NMR Chemical Shift Assignments.
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NMR Spectroscopy FT-IR Spectroscopy
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Caption: Experimental Workflow for Spectroscopic Analysis of Pentyl Valerate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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